molecular formula C27H25NO5 B1401579 (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 439290-35-4

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B1401579
CAS No.: 439290-35-4
M. Wt: 443.5 g/mol
InChI Key: CVHUWFLTKKZKSQ-DFBJGRDBSA-N
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Description

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a fluorenylmethyl (Fmoc) protecting group and a benzyl ester. This compound is structurally significant in organic synthesis, particularly in peptide chemistry, where Fmoc groups are widely used for amine protection due to their base-labile properties. The stereochemical configuration at positions 2 and 4 (both S) influences its reactivity and interactions in asymmetric catalysis or drug design.

Properties

IUPAC Name

2-O-benzyl 1-O-(9H-fluoren-9-ylmethyl) (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-19-14-25(26(30)32-16-18-8-2-1-3-9-18)28(15-19)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25,29H,14-17H2/t19-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHUWFLTKKZKSQ-DFBJGRDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855651
Record name 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439290-35-4
Record name 2-Benzyl 1-[(9H-fluoren-9-yl)methyl] (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the hydroxyl group, followed by the introduction of the fluorenylmethyl and benzyl groups through nucleophilic substitution reactions. The final step often includes deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The fluorenylmethyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the hydroxyl groups.

Scientific Research Applications

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: (2R,3S,4S)-1-Benzyl 2-Methyl 4-Hydroxy-3-Methylpyrrolidine-1,2-Dicarboxylate

This compound shares a pyrrolidine backbone and hydroxyl/carboxylate functional groups but differs in stereochemistry (2R,3S,4S vs. 2S,4S) and substituents. A methyl group at position 3 and a methyl ester (vs. benzyl ester in the target compound) alter its steric and electronic profiles. Published synthesis routes for this analog involve multi-step sequences, including diastereoselective cyclization and esterification, which may contrast with the Fmoc-protected target compound’s synthesis .

Data Table: Structural and Functional Comparison

Property (2S,4S)-Target Compound (2R,3S,4S)-Analog
Protecting Groups Fmoc (base-labile), benzyl ester Benzyl, methyl ester
Stereochemistry 2S,4S 2R,3S,4S
Substituents Hydroxyl at C4, no C3 substituent Hydroxyl at C4, methyl at C3
Synthetic Complexity Likely requires Fmoc introduction steps Multi-step diastereoselective synthesis
Reported Applications Limited data; inferred use in peptide chemistry Used in chiral ligand development

Research Findings and Implications

Synthetic Accessibility : The target compound’s Fmoc group suggests compatibility with solid-phase peptide synthesis (SPPS), where Fmoc deprotection is achieved via piperidine. In contrast, the analog’s synthesis emphasizes diastereoselectivity, requiring precise temperature and catalyst control .

However, the bulky Fmoc group may limit solubility in non-polar solvents.

Stability : The benzyl ester in the target compound offers stability under acidic conditions, whereas the analog’s methyl ester is more prone to hydrolysis, necessitating careful handling .

Biological Activity

(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H25NO5C_{27}H_{25}NO_5 with a molecular weight of 443.49 g/mol. The compound features a fluorenylmethyl group and a hydroxypyrrolidine moiety, which contribute significantly to its biological properties.

Structural Overview

PropertyValue
IUPAC NameThis compound
CAS Number439290-35-4
Molecular Weight443.49 g/mol
Molecular FormulaC27H25NO5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique stereochemistry enhances its binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it may modulate the activity of enzymes related to fatty acid biosynthesis in Mycobacterium tuberculosis .
  • Receptor Modulation: It can alter receptor signaling pathways, potentially affecting neuronal excitability and synaptic transmission.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis and other bacterial strains .
  • Neuropharmacological Effects: The compound's ability to modulate calcium currents through L-type channels suggests potential applications in treating neurological disorders such as epilepsy .
  • Enzyme Interaction Studies: The compound has been utilized in studies investigating enzyme-substrate interactions, providing insights into biochemical pathways and potential therapeutic targets .

Study on Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy focused on the synthesis and evaluation of pyrrolidine derivatives against Mycobacterium tuberculosis. Among these compounds, this compound showed significant inhibition against the InhA enzyme, a critical target in the bacterial fatty acid biosynthesis pathway .

Neuropharmacological Research

In another study examining the effects on neuronal excitability, researchers found that the compound effectively reduced calcium influx in neuronal cells through Cav 1.2 channels. This modulation indicates potential therapeutic applications for managing seizures .

Applications in Research

The unique properties of this compound make it valuable across various scientific disciplines:

Chemistry:

  • Serves as a building block for synthesizing more complex organic molecules.

Biology:

  • Used in studies focused on enzyme inhibition and receptor binding interactions.

Pharmaceutical Development:

  • Investigated for potential therapeutic applications in treating infectious diseases and neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

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